4-Acetylaminofluorene
Overview
Description
4-Acetylaminofluorene is a chemical compound belonging to the class of acetamides. It is characterized by the presence of an acetamide group attached to the nitrogen atom of a fluorene ring. This compound is known for its vivid, light brown, opaque crystalline appearance and has a molecular formula of C15H13NO with a molar mass of 223.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylaminofluorene can be synthesized through electrophilic substitution reactions. One common method involves the trans-t-butylation of 2,7-di-t-butylfluorene derivatives. The process typically includes the following steps :
Electrophilic Substitution: 2,7-di-t-butylfluorene undergoes electrophilic substitution to form 4-substituted derivatives.
Trans-t-butylation: The 4-substituted derivatives are then subjected to trans-t-butylation to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar electrophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylaminofluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxyacetylaminofluorene, a more potent carcinogen.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the fluorene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products:
Oxidation: Hydroxyacetylaminofluorene
Reduction: Aminofluorene derivatives
Substitution: Various substituted fluorene derivatives
Scientific Research Applications
4-Acetylaminofluorene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other fluorene derivatives and as a reagent in organic synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetylaminofluorene involves its metabolic activation by cytochrome P-450 enzymes. This activation leads to the formation of hydroxyacetylaminofluorene, which can undergo further enzymatic and non-enzymatic reactions to form reactive intermediates. These intermediates can interact with DNA to produce DNA adducts, leading to mutagenesis and carcinogenesis . The key molecular targets include DNA and various enzymes involved in metabolic activation and detoxification.
Comparison with Similar Compounds
2-Acetylaminofluorene: Another acetamide derivative of fluorene, known for its carcinogenic properties.
N-Acetyl-2-aminofluorene: A related compound with similar chemical structure and biological activity.
Uniqueness: 4-Acetylaminofluorene is unique due to its specific substitution pattern on the fluorene ring, which influences its reactivity and biological activity. Compared to 2-acetylaminofluorene, this compound has distinct metabolic pathways and forms different DNA adducts, leading to varied mutagenic outcomes .
Properties
IUPAC Name |
N-(9H-fluoren-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10(17)16-14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPWISAFHNEMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Record name | N-(4-FLUORENYL)ACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1020019 | |
Record name | 4-Acetylaminofluorene | |
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Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-(4-fluorenyl)acetamide is a light beige powder. (NTP, 1992), Light beige solid; [CAMEO] | |
Record name | N-(4-FLUORENYL)ACETAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20408 | |
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Record name | 4-Acetylaminofluorene | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | N-(4-FLUORENYL)ACETAMIDE | |
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CAS No. |
28322-02-3 | |
Record name | N-(4-FLUORENYL)ACETAMIDE | |
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Record name | 4-Acetylaminofluorene | |
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Record name | 4-Acetylaminofluorene | |
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Record name | 4-ACETYLAMINOFLUORENE | |
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Record name | 4-Acetylaminofluorene | |
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Record name | N-9H-fluoren-4-ylacetamide | |
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Record name | 4-ACETYLAMINOFLUORENE | |
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Record name | 4-ACETYLAMINOFLUORENE | |
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Melting Point |
390 to 392 °F (NTP, 1992) | |
Record name | N-(4-FLUORENYL)ACETAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20408 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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